molecular formula C13H15N3O3 B5579532 mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No. B5579532
M. Wt: 261.28 g/mol
InChI Key: NCIDAUAHSIOYLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate and related compounds involves strategies that retain the chirality of starting amino acids, ensuring the production of peptidomimetic building blocks under mild conditions (Ž. Jakopin, R. Roškar, M. Dolenc, 2007). Additionally, novel one-pot synthesis methods have been developed to efficiently generate 1,3,4-oxadiazole derivatives, highlighting the versatility and efficiency of modern synthetic approaches (A. Ramazani, A. Rezaei, 2010).

Molecular Structure Analysis

The crystal and molecular structure of related 1,2,5-oxadiazole derivatives has been determined through X-ray crystallography, providing insights into the density and structural configurations of these compounds. Such analyses reveal significant details about the densities and the molecular arrangements, which are crucial for understanding the physical and chemical behavior of these molecules (R. L. Willer, R. Storey, J. Deschamps, M. Frisch, 2013).

Chemical Reactions and Properties

The reactivity of 1,2,5-oxadiazoles, including mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, involves interactions with various chemical agents. For instance, nitrosation reactions provide a pathway to transform N-acylglycines into 5-substituted 1,2,4-oxadiazole-3-carboxylates, demonstrating the compounds' capacity for undergoing chemical transformations to yield new derivatives with potential applications (M. Kmetič, B. Stanovnik, 1995).

Physical Properties Analysis

Investigations into the physical properties of 1,2,5-oxadiazole derivatives, including mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, encompass studies on their liquid crystalline behavior, thermal stability, and phase transitions. Such studies are essential for applications that require materials with specific physical characteristics (H. Abboud, S. J. Lafta, I. H. Tomi, 2017).

Chemical Properties Analysis

The chemical properties of 1,2,5-oxadiazoles are marked by their interactions with various agents and their reactivity in synthesis processes. For instance, the synthesis of 2-amino-1,3,4-oxadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation illustrates the compound's versatility and reactivity, enabling the generation of a wide array of diazole derivatives (Pengfei Niu, Jinfeng Kang, Xianhai Tian, Lina Song, Hongxu Liu, Jie Wu, Wenquan Yu, Junbiao Chang, 2015).

Scientific Research Applications

Synthesis and Biological Activities

  • Antileishmanial Activity and Theoretical Calculations : A study involving 4-amino-1,2,4-triazole derivatives, closely related to 4-amino-1,2,5-oxadiazoles, demonstrated antileishmanial activity against Leishmania infantum promastigots. This research underscores the potential of oxadiazole derivatives in the development of antileishmanial agents (Süleymanoğlu et al., 2017).

  • Hydroxy-1,2,5-oxadiazolyl as Bioisoster of Carboxy Function : The exploration of the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for a carboxyl group at GABA receptors highlights the chemical versatility of oxadiazole derivatives. This study presents the synthesis and pharmacological characterization of compounds related to gamma-aminobutyric acid (GABA), demonstrating their weak agonist profiles at GABA(A) receptors (Lolli et al., 2006).

  • Apoptosis Inducers Discovery : Chemical genetics approaches have identified small molecules, including 1,2,4-oxadiazoles, as apoptosis inducers. These compounds, through extensive medicinal chemistry and biological studies, have shown potential as anticancer agents, demonstrating the application of oxadiazole derivatives in cancer research (Cai et al., 2006).

  • Anticancer and Antimicrobial Agents : Various studies have synthesized and evaluated the biological activities of 1,3,4-oxadiazole derivatives, revealing their potential as antimicrobial and anticancer agents. These investigations highlight the therapeutic applications of oxadiazole derivatives in addressing diverse biological targets (Musmade et al., 2015).

  • Synthesis of Substituted 1,3,4-Oxadiazoles as Anticancer Agents : The synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents underscore the role of oxadiazole derivatives in the development of new cancer therapies. This research emphasizes the importance of structural modifications to enhance biological activity (Redda et al., 2007).

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole derivatives can also vary widely depending on the specific compound and its intended use. For example, several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Safety and Hazards

The safety and hazards of 1,2,5-oxadiazole derivatives can also vary widely depending on the specific compound. For example, Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate has hazard statements H315-H319-H335 according to its MSDS .

Future Directions

The future directions for research on 1,2,5-oxadiazole derivatives are likely to involve further exploration of their potential applications in various fields, including medicinal chemistry, material science, and high energy molecules . Further refinement of 1,2,4-oxadiazole as anti-infective agents is also a promising area of research .

properties

IUPAC Name

(2,4,6-trimethylphenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-7-4-8(2)10(9(3)5-7)6-18-13(17)11-12(14)16-19-15-11/h4-5H,6H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIDAUAHSIOYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)COC(=O)C2=NON=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

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